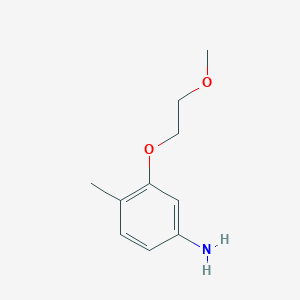
3-(2-Methoxyethoxy)-4-methylaniline
概要
説明
3-(2-Methoxyethoxy)-4-methylaniline: is an organic compound with the molecular formula C10H15NO2 It is a derivative of aniline, where the aniline ring is substituted with a methoxyethoxy group at the 3-position and a methyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethoxy)-4-methylaniline can be achieved through several methods. One common approach involves the reaction of 4-methylaniline with 2-(2-methoxyethoxy)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
化学反応の分析
Types of Reactions: 3-(2-Methoxyethoxy)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Quinones or nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
3-(2-Methoxyethoxy)-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of polymers and as a stabilizer in certain chemical formulations.
作用機序
The mechanism of action of 3-(2-Methoxyethoxy)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethoxy group can enhance the compound’s solubility and facilitate its interaction with hydrophilic environments. The methyl group at the 4-position can influence the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
- 3-(2-Methoxyethoxy)aniline
- 4-Methylaniline
- 3-Methoxyaniline
Comparison: 3-(2-Methoxyethoxy)-4-methylaniline is unique due to the presence of both the methoxyethoxy and methyl groups, which confer distinct chemical and physical properties. Compared to 3-(2-Methoxyethoxy)aniline, the additional methyl group in this compound can enhance its hydrophobic interactions and influence its reactivity. Compared to 4-Methylaniline, the methoxyethoxy group in this compound provides increased solubility and potential for hydrogen bonding.
特性
IUPAC Name |
3-(2-methoxyethoxy)-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8-3-4-9(11)7-10(8)13-6-5-12-2/h3-4,7H,5-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZWBQUSFWDHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
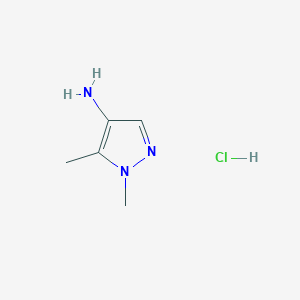


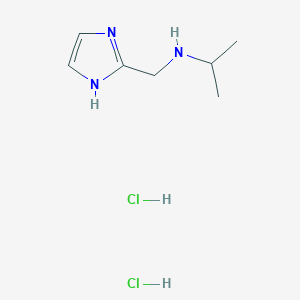
![[(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3022033.png)
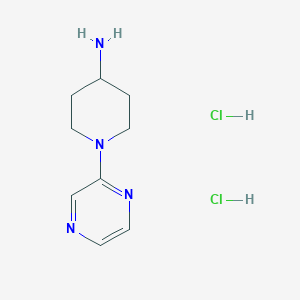
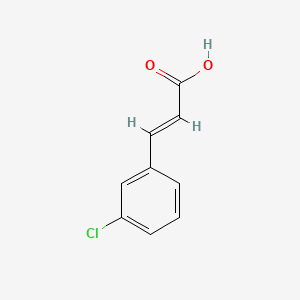
![[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3022039.png)
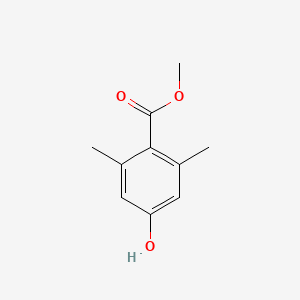
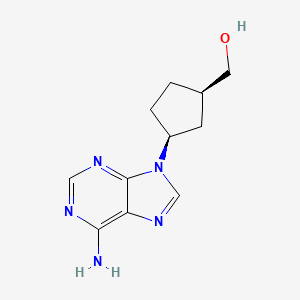
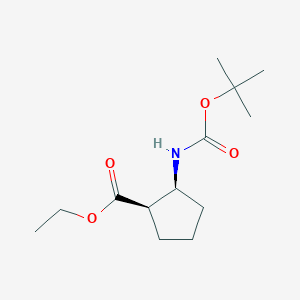
![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3022046.png)


